2-(5-Chlorothiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chlorothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H5ClO2S and a molecular weight of 176.62 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chlorothiophen-3-yl)acetic acid typically involves the chlorination of thiophene derivatives followed by acetic acid substitution. One common method includes the reaction of 5-chlorothiophene-3-carboxylic acid with acetic anhydride under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Chlorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-3-yl)acetic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-3-yl)acetic acid involves its interaction with molecular targets through its functional groups. The chlorine atom and carboxylic acid moiety play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
Thiophene-2-acetic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
2-(5-Bromothiophen-3-yl)acetic acid: Similar structure but with a bromine atom, which can influence its chemical properties and applications.
2-(5-Methylthiophen-3-yl)acetic acid: Contains a methyl group instead of chlorine, affecting its electronic and steric properties.
Uniqueness: 2-(5-Chlorothiophen-3-yl)acetic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may impart specific biological activities not observed in its analogs .
Properties
IUPAC Name |
2-(5-chlorothiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-5-1-4(3-10-5)2-6(8)9/h1,3H,2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZQOMLBCHGLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.